molecular formula C30H62O4 B1628666 13,16,19,22-Tetraoxatetratriacontane CAS No. 22732-74-7

13,16,19,22-Tetraoxatetratriacontane

Cat. No.: B1628666
CAS No.: 22732-74-7
M. Wt: 486.8 g/mol
InChI Key: NOPRXCGOBDRKKE-UHFFFAOYSA-N
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Description

13,16,19,22-Tetraoxatetratriacontane is a chemical compound with the molecular formula C30H62O4 It is a long-chain ether with four oxygen atoms incorporated into its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,16,19,22-Tetraoxatetratriacontane typically involves the reaction of long-chain alcohols with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-2 atm to ensure the complete conversion of the reactants into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity of the product. The process involves the continuous feeding of the alcohol and ethylene oxide into the reactor, along with the catalyst, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

13,16,19,22-Tetraoxatetratriacontane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ether linkages into alcohols.

    Substitution: The ether linkages can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated ethers or amine derivatives.

Scientific Research Applications

13,16,19,22-Tetraoxatetratriacontane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.

    Biology: The compound is studied for its potential use in drug delivery systems, where its ether linkages can be modified to attach therapeutic agents.

    Medicine: Research is ongoing to explore its use as a biocompatible material for medical implants and devices.

    Industry: It is used in the production of lubricants, surfactants, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 13,16,19,22-Tetraoxatetratriacontane exerts its effects involves the interaction of its ether linkages with various molecular targets. The oxygen atoms in the ether linkages can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    13,16,19-Docosatrienoic acid: A long-chain fatty acid with similar structural features but different functional groups.

    1,4,7,10-Tetraoxa-13,16,19,22-tetraazacyclotetracosane: A macrocyclic compound with similar ether linkages but containing nitrogen atoms.

Uniqueness

13,16,19,22-Tetraoxatetratriacontane is unique due to its specific arrangement of ether linkages and long carbon chain. This structure imparts distinct chemical properties, such as high stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33-29-30-34-28-26-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPRXCGOBDRKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609819
Record name 13,16,19,22-Tetraoxatetratriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22732-74-7
Record name 13,16,19,22-Tetraoxatetratriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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